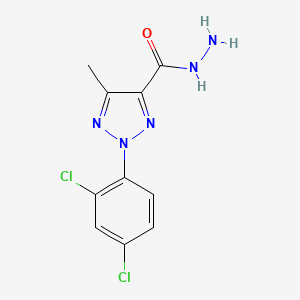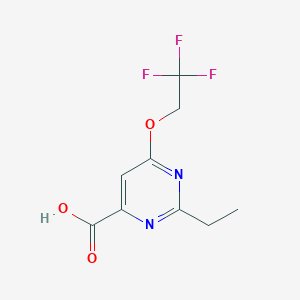
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Piperidine Ring Functionalization: The piperidine ring is functionalized with a tert-butyl group and a hydroxyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reactions: The triazole moiety is then coupled with the functionalized piperidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific enzymes or receptors.
- Explored for its role in modulating biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, influencing enzymatic activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness:
- The presence of the triazole ring in tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds. This ring imparts unique chemical reactivity and potential biological activity.
- The combination of the tert-butyl group, hydroxyl group, and triazole moiety provides a unique scaffold for further functionalization and exploration in various applications.
Propriétés
Formule moléculaire |
C16H27N5O4 |
|---|---|
Poids moléculaire |
353.42 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-(ethylcarbamoyl)triazol-1-yl]methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27N5O4/c1-5-17-13(22)12-10-21(19-18-12)11-16(24)6-8-20(9-7-16)14(23)25-15(2,3)4/h10,24H,5-9,11H2,1-4H3,(H,17,22) |
Clé InChI |
XYIQZQMJDDWGPU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CN(N=N1)CC2(CCN(CC2)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile](/img/structure/B11785868.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)

![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)


